molecular formula C8H9N3O B1330232 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 28491-67-0

4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B1330232
CAS No.: 28491-67-0
M. Wt: 163.18 g/mol
InChI Key: CMSUKWHWNLICEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol (CAS 28491-67-0) is a high-value heterocyclic compound serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research. It belongs to the 1H-pyrazolo[3,4-b]pyridine family, a class of fused bicyclic structures noted for their close similitude to purine bases like adenine and guanine, which contributes to their significant biological relevance . This core structure is a key precursor for synthesizing diverse heterocyclic derivatives with potential pharmacological activities . Researchers utilize this compound extensively as an intermediate to develop novel antimicrobial agents, as studies have shown that derivatives incorporating the pyrazolopyridine moiety exhibit notable activity against various microbial strains . Furthermore, its derivatives are investigated for their pronounced antiproliferative efficacy, demonstrating promising cytotoxic activities against human cancer cell lines, including hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF7) . The compound's utility also extends to materials science, where related pyrazolopyridine structures are explored as corrosion inhibitors and in the development of chemosensors . Provided for research applications only, this product is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-dimethyl-1,2-dihydropyrazolo[3,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-4-3-5(2)9-7-6(4)8(12)11-10-7/h3H,1-2H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUKWHWNLICEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60282103
Record name 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28491-67-0
Record name MLS002638996
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60282103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethylpyrazole with 2-chloronicotinic acid under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods

In an industrial setting, the production of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at position 3 undergoes nucleophilic substitution reactions with electrophilic reagents. For example:

  • Reaction with alkyl halides :
    The hydroxyl group can be alkylated using alkyl halides (e.g., benzyl bromide) in the presence of a base (e.g., NaH) to form ether derivatives .
    4 6 Dimethyl 1H pyrazolo 3 4 b pyridin 3 ol+R XNaH DMF3 OR derivatives\text{4 6 Dimethyl 1H pyrazolo 3 4 b pyridin 3 ol}+\text{R X}\xrightarrow{\text{NaH DMF}}\text{3 OR derivatives}
  • Sulfur-based substitutions :
    Reaction with thiols or thiourea introduces sulfur-containing substituents. For instance, treatment with phenyl isothiocyanate yields thiourea derivatives .

Acylation and Condensation Reactions

The compound participates in condensation reactions to form fused heterocyclic systems:

  • Formation of tricyclic derivatives :
    Condensation with active methylene reagents (e.g., acetylacetone) under acidic conditions produces pyridopyrazolopyrimidines .
    4 6 Dimethyl 1H pyrazolo 3 4 b pyridin 3 ol+acetylacetoneHCl EtOHTricyclic pyridopyrazolopyrimidine\text{4 6 Dimethyl 1H pyrazolo 3 4 b pyridin 3 ol}+\text{acetylacetone}\xrightarrow{\text{HCl EtOH}}\text{Tricyclic pyridopyrazolopyrimidine}
  • Acylation with acid chlorides :
    Reacts with acyl chlorides (e.g., acetyl chloride) to form ester or amide derivatives .

Redox Reactions

The pyrazolo[3,4-b]pyridine core undergoes oxidation and reduction under controlled conditions:

  • Oxidation :
    Treatment with H₂O₂ or KMnO₄ oxidizes the methyl groups to carboxylic acids, altering solubility and bioactivity .
  • Reductive desulfurization :
    Thioether derivatives (e.g., 4-methylthio analogs) are reduced to hydrocarbons using Raney Ni/H₂ .

Complexation with Metal Ions

The hydroxyl and nitrogen atoms act as coordination sites for metal ions:

  • Lanthanide complexes :
    Forms stable complexes with lanthanides (e.g., La³⁺, Ce³⁺) in basic media, characterized by spectroscopic methods .

Data Table: Key Reactions and Outcomes

Reaction TypeReagents/ConditionsProducts FormedYield (%)Biological Relevance
AlkylationBenzyl bromide, NaH, DMF3-Benzyloxy derivatives65–78Enhanced lipophilicity
Tricyclic condensationAcetylacetone, HCl, EtOHPyridopyrazolopyrimidines70–85Anticancer activity
Reductive desulfurizationRaney Ni, H₂, EtOH/EtOAc4-Desmethylthio analogs80–88Improved metabolic stability
Lanthanide complexationLa(NO₃)₃, NaOH, H₂O[La(L)₃(NO₃)₃]·nH₂O90+Catalytic applications

Reductive Modification for Drug Design

Reductive removal of the 4-methylthio group using Raney Ni/H₂ produced analogs with improved pharmacokinetic profiles, highlighting the role of sulfur in modulating drug metabolism .

Mechanistic Insights

  • Condensation reactions proceed via nucleophilic attack at the carbonyl group, followed by cyclodehydration .
  • Oxidation pathways involve radical intermediates, confirmed by ESR studies .

Scientific Research Applications

Medicinal Chemistry

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol has shown promise as a therapeutic agent in various medical fields:

  • Anticancer Activity : The compound exhibits potential as an inhibitor of protein kinases involved in cancer progression. Studies indicate that it can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Antioxidant Properties : Research has demonstrated that derivatives of this compound can protect cellular components from oxidative stress, suggesting applications in therapies aimed at oxidative stress-related diseases .

The biological activities of this compound include:

  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth and may serve as a lead compound for developing new antibiotics .
  • Tyrosine Kinase Inhibition : As a scaffold for drug development, it has been explored for its potential to inhibit tyrosine kinases critical in cancer signaling pathways .

Case Study 1: Antioxidant Evaluation

In a study focused on the antioxidant properties of derivatives synthesized from this compound, several compounds were identified that effectively protected DNA from oxidative damage induced by agents like bleomycin. This suggests potential applications in preventing oxidative stress-related diseases.

Case Study 2: Tyrosine Kinase Inhibitors

Research highlighted the role of this compound in developing novel tyrosine kinase inhibitors. Structural modifications led to enhanced selectivity and potency against specific cancer cell lines. These findings indicate its potential as a therapeutic agent in oncology .

Industrial Applications

Beyond medicinal chemistry, this compound is utilized in various industrial applications:

  • Catalysis : The compound can act as a catalyst in chemical reactions due to its ability to stabilize transition states.
  • Material Science : Its unique structure allows for exploration in developing new materials with specific properties suitable for electronics and coatings .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AnticancerInhibits CDKs; potential therapeutic agent
AntioxidantProtects DNA from oxidative damage
AntimicrobialInhibits bacterial growth
Tyrosine Kinase InhibitionPotential inhibitor for cancer treatment

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations: Hydroxyl vs. Amine vs. Chloro

4,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridin-3-Amine
  • Structure : Replaces the hydroxyl group with an amine (-NH₂).
  • Synthesis : Diazotization of the amine derivative is key for forming triazine and thiadiazole derivatives (e.g., pyridopyrazolo-triazines via reaction with sodium nitrite) .
  • Reactivity : The amine group facilitates electrophilic coupling and diazonium salt formation, enabling integration into larger heterocyclic systems (e.g., pyrazolo-triazine-carboxylates) .
  • Applications :
    • Anticancer agents (e.g., pyridopyrazolo-triazines tested against HepG2 and MCF-7 cell lines) .
    • Corrosion inhibition (hydrazide derivatives show ~77% efficiency in saline medium) .
5-Chloro-4,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridin-3-Amine
  • Structure : Chlorine substitution at position 5 and amine at position 3.
  • Properties : Chlorine’s electron-withdrawing effect increases stability and alters reactivity for nucleophilic substitution.
  • Applications : Intermediate for further functionalization (e.g., sulfonamide derivatives with antimicrobial activity) .
Comparison with Target Compound
Property 4,6-Dimethyl-1H-Pyrazolo[3,4-b]Pyridin-3-Ol 3-Amine Analog 5-Chloro-3-Amine Analog
Polarity High (due to -OH) Moderate (-NH₂) Low (Cl is EWG)
Acidity pKa ~8-10 (phenolic -OH) pKa ~4-6 (aromatic amine) N/A
Key Reactions Condensation (e.g., with acetylacetone) Diazotization, triazine formation Meerwein reaction (sulfonamide synthesis)
Applications Sensing, heterocyclic synthesis Anticancer, corrosion inhibition Antimicrobial intermediates

Ring Saturation and Fused Systems

2-Isopropyl-4,5,6,7-Tetrahydro-2H-Pyrazolo[3,4-b]Pyridin-3-Ol
  • Structure : Partially saturated pyridine ring with isopropyl substitution.
  • Properties : Increased lipophilicity enhances membrane permeability.
  • Applications : Intermediate in drug discovery (e.g., Toll-like receptor antagonists) .
Pyrido[2′,3′:3,4]Pyrazolo[5,1-c][1,2,4]Triazine-3-Carboxylate
  • Structure : Fused triazine ring system.
  • Synthesis: Electrophilic coupling of the amine derivative with thioxopropanoate .
  • Applications : Anticancer activity via kinase inhibition .
Comparison with Target Compound
Property Target Compound Tetrahydro Analog Triazine-Fused Derivative
Aromaticity Fully aromatic Partially saturated Fully aromatic with fused triazine
Solubility Moderate (polar -OH) High (flexible structure) Low (planar, rigid)
Bioactivity Limited (precursor role) TLR antagonism Anticancer

Functionalization with Heterocycles

Schiff Bases (9a-e)
  • Structure : Condensation products with indoline-2,3-dione.
  • Properties : Exhibit strong hydrogen bonding (IR: NH bands at 3448–3108 cm⁻¹) .
  • Applications: Potential antimicrobial and antioxidant agents .
1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives
  • Structure : Heterocycles appended to the pyrazolo core.
  • Synthesis : Alkylation and cyclization of the amine derivative .
  • Applications : Enhanced anti-inflammatory and antioxidant activities .
Comparison with Target Compound
Property Target Compound Schiff Bases Oxadiazole Derivatives
Functional Groups -OH, -CH₃ -C=O, -N=CH- -N-N-, -O- or -S- rings
Reactivity Condensation, substitution pH-sensitive imine formation Cycloaddition, redox reactions
Bioactivity Precursor Antimicrobial Anti-inflammatory, antioxidant

Structure-Activity Relationship (SAR) Insights

  • Electron-Donating Groups (-OH, -CH₃) : Enhance solubility and hydrogen-bonding capacity, critical for sensor applications and antioxidant activity .
  • Electron-Withdrawing Groups (-Cl) : Improve stability and reactivity in harsh conditions (e.g., sulfonamide synthesis) .
  • Ring Saturation : Increases bioavailability (e.g., tetrahydro derivatives for CNS targets) .
  • Fused Heterocycles : Introduce rigidity and planar surfaces for kinase inhibition (e.g., triazine derivatives) .

Biological Activity

Overview

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol is a member of the pyrazolo[3,4-b]pyridine family, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a fused pyrazole and pyridine ring system, with methyl groups at positions 4 and 6, contributing to its unique chemical and biological properties. Recent research has highlighted its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity . They have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Apoptosis Induction : Studies demonstrate that this compound can trigger programmed cell death in cancer cells by activating caspase pathways .
  • Inhibition of Angiogenesis : This compound has been reported to inhibit angiogenesis, which is crucial for tumor growth and metastasis .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects:

  • COX Inhibition : Research indicates that derivatives of pyrazolo[3,4-b]pyridines can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation . This inhibition may lead to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Emerging studies suggest that this compound exhibits antimicrobial properties :

  • Broad Spectrum Activity : The compound has demonstrated activity against various bacterial strains and fungi . Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to inflammatory responses and cell survival pathways .

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation in vitro. The compound was particularly effective against breast cancer cell lines (MCF-7), leading to a significant reduction in cell viability compared to control groups .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, researchers treated LPS-induced inflammatory models with this compound. The findings revealed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) levels in treated groups compared to untreated controls .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits angiogenesis
Anti-inflammatoryInhibits COX enzymes
AntimicrobialDisrupts cell membranes; inhibits metabolism

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/MarkersReference
1H^1H-NMRδ 2.3 (s, 3H, CH3_3), δ 6.8 (s, 1H, Ar–H)
IR3200 cm1^{-1} (O–H), 1600 cm1^{-1} (C=N)
HRMSm/z 163.0746 [M+H]+^+

Q. Table 2. Common Synthetic Pitfalls and Solutions

IssueCauseResolution
Low yieldIncomplete cyclizationOptimize reflux duration
Impurity peaksSide reactionsUse gradient chromatography

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.